Benzyl (3R)-3-aminopent-4-enoate
Description
Benzyl (3R)-3-aminopent-4-enoate is a chiral ester derivative characterized by a pent-4-enoate backbone, a benzyl ester group, and a stereospecific amino group at the (3R) position. Its structural features—including the unsaturated alkene moiety and stereochemistry—contribute to its reactivity and interaction with biological targets.
Properties
CAS No. |
390402-28-5 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
benzyl (3R)-3-aminopent-4-enoate |
InChI |
InChI=1S/C12H15NO2/c1-2-11(13)8-12(14)15-9-10-6-4-3-5-7-10/h2-7,11H,1,8-9,13H2/t11-/m0/s1 |
InChI Key |
NTUFPMQDCMGTCN-NSHDSACASA-N |
Isomeric SMILES |
C=C[C@@H](CC(=O)OCC1=CC=CC=C1)N |
Canonical SMILES |
C=CC(CC(=O)OCC1=CC=CC=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (3R)-3-aminopent-4-enoate can be achieved through several synthetic routes. One common method involves the esterification of (3R)-3-aminopent-4-enoic acid with benzyl alcohol. This reaction typically requires the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced catalytic systems and process optimization techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl (3R)-3-aminopent-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl (3R)-3-aminopent-4-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl (3R)-3-aminopent-4-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active (3R)-3-aminopent-4-enoic acid, which can then interact with enzymes and receptors in biological systems. The benzyl group may also play a role in modulating the compound’s activity and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues in the Benzoate Family
Benzyl (3R)-3-aminopent-4-enoate belongs to the broader class of benzoate esters. Key structural distinctions from simpler benzoates include:
| Compound | Backbone | Substituents | CAS # | Key Features |
|---|---|---|---|---|
| This compound | Pent-4-enoate | Benzyl ester, (3R)-amino group, alkene | Not available | Chirality, unsaturated backbone |
| Methyl benzoate | Benzoate | Methyl ester | 93-58-3 | Simple aliphatic ester, no amino group |
| Isopropyl benzoate | Benzoate | Isopropyl ester | 939-48-0 | Branched ester, no unsaturation |
| cis-3-Hexenyl benzoate | Benzoate | cis-3-Hexenyl ester | 25152-85-6 | Unsaturated ester, no amino functionality |
Key Observations :
- The amino group and alkene in this compound enhance its hydrogen-bonding capacity and conformational flexibility compared to saturated esters like methyl or isopropyl benzoates .
Comparison with Amino-Substituted Aromatic Esters
Amino-substituted benzoates and related esters are critical in drug design. Notable examples include:
(R)-Benzyl 2-amino-3-(4-fluorophenyl)propanoate 4-methylbenzenesulfonate (CAS 874336-37-5)
- Structure: Propanoate backbone with 4-fluorophenyl and tosylate groups.
- Key Differences: Backbone Length: Shorter propanoate chain vs. pent-4-enoate in the target compound. Substituents: Fluorophenyl group introduces electron-withdrawing effects, while the tosylate salt enhances solubility . Applications: Used as a pharmaceutical intermediate for kinase inhibitors, contrasting with the alkene-driven reactivity of this compound .
Methyl 1-Aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylates
- Structure : Imidazole core with aryl and ester groups.
- Key Differences: Heterocyclic Core: Imidazole ring vs. linear pent-4-enoate chain. Synthetic Utility: These compounds are cyclized products under acidic conditions (e.g., PPA), whereas this compound may undergo conjugate addition or oxidation due to its alkene .
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